1H-Thieno[3,4-d]iMidazole-4-pentanoic acid, 1-[bis(4-Methoxyphenyl)phenylMethyl]hexahydro-2-oxo-, [3aS-(3aa,4b,6aa)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thieno[3,4-d]iMidazole-4-pentanoic acid, 1-[bis(4-Methoxyphenyl)phenylMethyl]hexahydro-2-oxo-, [3aS-(3aa,4b,6aa)]-: is a complex organic compound with a unique structure that includes a thienoimidazole core and a pentanoic acid side chain. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid involves multiple steps, starting with the formation of the thienoimidazole core. This is typically achieved through a cyclization reaction involving a thieno compound and an imidazole precursor. The pentanoic acid side chain is then introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: In medicine, 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Iminobiotin: A derivative of biotin, iminobiotin has an imino group that distinguishes it from 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid.
Uniqueness: 1H-Thieno[3,4-d]iMidazole-4-pentanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various scientific fields.
Properties
Molecular Formula |
C31H34N2O5S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5-[(6S)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C31H34N2O5S/c1-37-24-16-12-22(13-17-24)31(21-8-4-3-5-9-21,23-14-18-25(38-2)19-15-23)33-26-20-39-27(29(26)32-30(33)36)10-6-7-11-28(34)35/h3-5,8-9,12-19,26-27,29H,6-7,10-11,20H2,1-2H3,(H,32,36)(H,34,35)/t26?,27-,29?/m0/s1 |
InChI Key |
RMWVJZXKPGLZEJ-FNUUDZBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CS[C@H](C5NC4=O)CCCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.